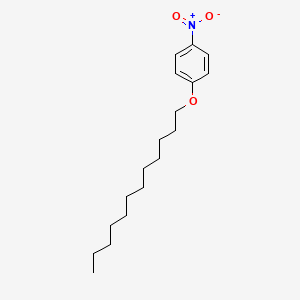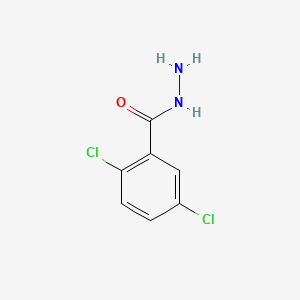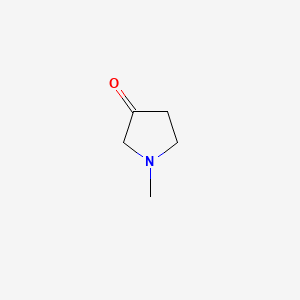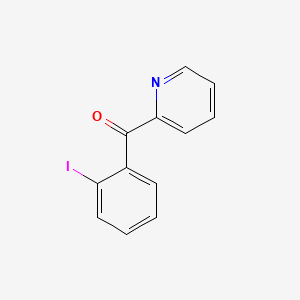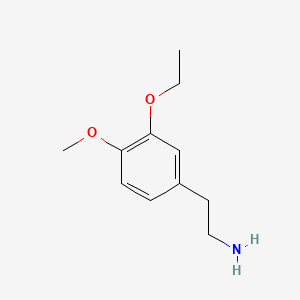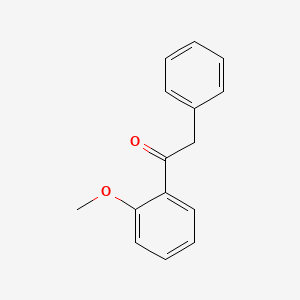
2'-Methoxy-2-phenylacetophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Methoxy-2-phenylacetophenone typically involves the benzoin condensation reaction. Benzaldehyde is first reacted in a hot potassium cyanide or sodium cyanide ethanol solution to form benzoin. The reaction is carried out by mixing benzaldehyde with ethanol, adjusting the pH to 7-8 with sodium hydroxide, and adding a 3% sodium cyanide solution. The mixture is then refluxed at 70-80°C for 0.5 hours. After cooling, the product is filtered and washed to remove cyanide ions, yielding benzoin. Benzoin is then condensed with methanol in the presence of hydrochloric acid to obtain benzoin methyl ether .
Industrial Production Methods
Industrial production of 2’-Methoxy-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pH, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of benzil or benzoic acid derivatives.
Reduction: Formation of benzoin or benzyl alcohol derivatives.
Substitution: Formation of various substituted phenylacetophenone derivatives.
Scientific Research Applications
2’-Methoxy-2-phenylacetophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in the synthesis of photosensitive resins and polymers.
Biology: Employed in studies involving photochemical reactions and light-induced processes.
Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of coatings, adhesives, and printing inks due to its photoinitiating properties.
Mechanism of Action
The primary mechanism of action of 2’-Methoxy-2-phenylacetophenone involves its role as a photoinitiator. Upon exposure to light, the compound undergoes photochemical cleavage, generating free radicals. These radicals initiate the polymerization of monomers, leading to the formation of cross-linked polymer networks. The efficiency of this process depends on the wavelength of light, the presence of co-initiators, and the specific monomers used .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxy-2-phenylacetophenone: Another photoinitiator with similar applications but different photochemical properties.
Benzoin ethyl ether: Similar structure but with an ethoxy group instead of a methoxy group, leading to different reactivity and applications.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A photoinitiator with higher efficiency and broader application range.
Uniqueness
2’-Methoxy-2-phenylacetophenone is unique due to its specific photoinitiating properties, making it suitable for applications requiring precise control over polymerization processes. Its solubility in various organic solvents and stability under different conditions further enhances its versatility in industrial and research applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)14(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVGAAXWZUZNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288417 | |
| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33470-10-9 | |
| Record name | MLS002667768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)

